molecular formula C7H6N2O4 B1582470 5-Methylpyrazine-2,3-dicarboxylic acid CAS No. 5521-60-8

5-Methylpyrazine-2,3-dicarboxylic acid

Cat. No. B1582470
CAS RN: 5521-60-8
M. Wt: 182.13 g/mol
InChI Key: ZSVGGGCOTVOOSG-UHFFFAOYSA-N
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Description

5-Methylpyrazine-2,3-dicarboxylic acid is a heterocyclic organic compound that belongs to the pyrazine family . It has a molecular weight of 182.14 and its IUPAC name is 5-methyl-2,3-pyrazinedicarboxylic acid .


Synthesis Analysis

The synthesis of 5-Methylpyrazine-2,3-dicarboxylic acid involves bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, using N-bromosuccinimide (NBS) as the brominating reagent .


Molecular Structure Analysis

The InChI code for 5-Methylpyrazine-2,3-dicarboxylic acid is 1S/C7H6N2O4/c1-3-2-8-4 (6 (10)11)5 (9-3)7 (12)13/h2H,1H3, (H,10,11) (H,12,13) .


Chemical Reactions Analysis

The bromination reaction of MPE is a typical reaction initiated by free radicals . The activation energy of bromination of MPE was found to be 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 (calculated in the moles of NBS) .


Physical And Chemical Properties Analysis

5-Methylpyrazine-2,3-dicarboxylic acid is a white crystalline powder that is soluble in water . It should be stored in a dry place at 2-8°C .

Scientific Research Applications

Crystal Structure and Synthon Analysis

5-Methylpyrazine-2,3-dicarboxylic acid has been studied for its unique structural properties. Babu and Nangia (2006) demonstrated its ability to form a rare O−H···N trimer synthon among three symmetry-independent molecules, organizing in a chiral P65 crystal system. This is significant for understanding molecular assembly in small, dissymmetric molecules (Babu & Nangia, 2006).

Pharmaceutical Intermediary

Bai Jin-quan (2013) highlighted 5-Methylpyrazine-2-carboxylic acid as an important pharmaceutical intermediate. The paper reviews recent progress in its synthesis, noting the predominance of chemical synthesis methods over electrochemical and microbial synthesis (Bai Jin-quan, 2013).

Biocatalytic Production

Gu et al. (2020) developed a whole-cell biocatalytic process for synthesizing 5-Methylpyrazine-2-carboxylic acid from 2, 5-dimethylpyrazine. This process, involving genetic and genome engineering of Escherichia coli, significantly improved the yield and efficiency, demonstrating its potential for commercial production (Gu et al., 2020).

Antibacterial Activity

Research by Makhija (2009) explored the synthesis of 5-Methylpyrazine-2-carbohydrazide derivatives and their in-vitro antibacterial activity. This study revealed promising antibacterial properties against both Gram-positive and Gram-negative strains (Makhija, 2009).

Analyzing Carboxylic Acid-Pyridine Supramolecular Synthon

Vishweshwar et al. (2002) analyzed X-ray crystal structures of pyrazinic acid and its isomers, including 5-Methylpyrazine-2,3-dicarboxylic acid. Their findings on the recurrence of carboxylic acid-pyridine supramolecular synthon in these structures provide insights for future crystal engineering strategies (Vishweshwar et al., 2002).

Synthesis and Characterization of Derivatives

Various studies have focused on synthesizing and characterizing derivatives of 5-Methylpyrazine-2,3-dicarboxylic acid. This includes works by Buckland (1980), Núñez-Vergara et al. (1982), and others who have contributed to understanding the chemical properties and potential applications of these derivatives in different scientific fields (Buckland, 1980), (Núñez-Vergara et al., 1982).

Safety And Hazards

The safety data sheet for 5-Methylpyrazine-2,3-dicarboxylic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

5-methylpyrazine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6N2O4/c1-3-2-8-4(6(10)11)5(9-3)7(12)13/h2H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVGGGCOTVOOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203708
Record name 5-Methylpyrazine-2,3-dicarboxylic acid
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Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpyrazine-2,3-dicarboxylic acid

CAS RN

5521-60-8
Record name 5-Methyl-2,3-pyrazinedicarboxylic acid
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Record name 5-Methylpyrazine-2,3-dicarboxylic acid
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Record name 5-Methylpyrazine-2,3-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
NJ Babu, A Nangia - Crystal growth & design, 2006 - ACS Publications
We show the requirement of Z‘ ≥ 2 for assembling an acid−pyridine trimer synthon in small, dissymmetric molecules. 5-Methylpyrazine-2,3-dicarboxylic acid (1) forms the rare O−H···N …
Number of citations: 49 pubs.acs.org
F Leonard, PE Spoerri - Journal of the American Chemical Society, 1946 - ACS Publications
In the course of our studies on pyrazine car-boxylic acids it was of interest to prepare the 6-methylpyrazine-2-carboxylic acid. The related acid, 5-methylpyrazine-2, 3-dicarboxylic acid, …
Number of citations: 7 pubs.acs.org
P Vishweshwar, A Nangia… - The Journal of Organic …, 2002 - ACS Publications
X-ray crystal structures of pyrazinic acid 1 and isomeric methylpyrazine carboxylic acids 2−4 are analyzed to examine the occurrence of carboxylic acid−pyridine supramolecular …
Number of citations: 248 pubs.acs.org
JR Lacher - Journal of the American Chemical Society, 1946 - ACS Publications
In the course of our studies on pyrazine car-boxylic acids it was of interest to prepare the 6-methylpyrazine-2-carboxylic acid. The related acid, 5-methylpyrazine-2, 3-dicarboxylic acid, …
Number of citations: 2 pubs.acs.org
JA King, FH McMillan - Journal of the American Chemical Society, 1946 - ACS Publications
C6H5CH2CH2CONH2-6-CeH3COCH2CHi After it was thus shown that the carbonyl group of the ketone did notneed to be adjacent to the aromatic ring for the reaction to occur, it …
Number of citations: 11 pubs.acs.org
YX MEI, F XU, ZH WEI, H CAI - Chin J Struct Chem, 2016 - ccspublishing.org.cn
Co-crystallization of pztcH 4 with 4, 4'-bipyridine (4, 4'-bipy) in pH= 3~ 4 and 1~ 2 gave two new binary molecular adducts:[(4, 4'-bipyH 2)(pztcH 2)](1) and [(4, 4'-bipyH 2)(pztcH 3)(Cl)]· …
Number of citations: 1 www.ccspublishing.org.cn
F Taghipour, M Mirzaei - Acta Crystallographica Section C: Structural …, 2019 - scripts.iucr.org
The important role of pyrazine (pz) and its derivatives in fields such as biochemistry and pharmacology, as well as in the study of magnetic properties, is surveyed. Recognition of these …
Number of citations: 23 scripts.iucr.org
N Sato - Journal of Heterocyclic Chemistry, 1980 - Wiley Online Library
This paper describes a facile separation method for a mixture of the isomeric aminomethyl‐pyrazines by two‐stage processes. Thus the mixture of aminomethylpyrazines was converted …
Number of citations: 8 onlinelibrary.wiley.com
V Palanisamy, P Sanphui, G Bolla… - Crystal Growth & …, 2020 - ACS Publications
Emtricitabine (ECB) afforded dimorphic cocrystals (Forms I, II) of benzoic acid (BA), whereas p-hydroxybenzoic acid (PHBA) and p-aminobenzoic acid (PABA) resulted in high Z″ …
Number of citations: 9 pubs.acs.org
YY Liu - Journal of Coordination Chemistry, 2007 - Taylor & Francis
Two complexes [CuL 2 (H 2 O) 2 ] (1) and [ZnL 2 (H 2 O) 2 ] (2) (L = 3-carboxyl-1,2,4-triazole (L)) have been synthesized and characterized by single-crystal X-ray diffraction analysis. …
Number of citations: 1 www.tandfonline.com

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